Cas no 2227761-25-1 ((2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol)

(2R)-1-(Adamantan-1-yl)-4-aminobutan-2-ol is a chiral amino alcohol derivative featuring an adamantane moiety, which imparts structural rigidity and enhances metabolic stability. The compound’s stereospecific (2R) configuration ensures precise interactions in chiral environments, making it valuable for asymmetric synthesis and pharmaceutical applications. The primary amine and hydroxyl groups provide versatile reactivity for further functionalization, while the adamantyl group contributes to lipophilicity, potentially improving membrane permeability. This combination of features makes the compound a promising intermediate for drug development, particularly in targeting central nervous system disorders or as a building block for bioactive molecules requiring sterically constrained scaffolds. Its well-defined stereochemistry and functional group compatibility support reproducible synthetic outcomes.
(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol structure
2227761-25-1 structure
商品名:(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol
CAS番号:2227761-25-1
MF:C14H25NO
メガワット:223.354404211044
CID:6029447
PubChem ID:165615656

(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol
    • 2227761-25-1
    • EN300-1798832
    • インチ: 1S/C14H25NO/c15-2-1-13(16)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-13,16H,1-9,15H2/t10?,11?,12?,13-,14?/m0/s1
    • InChIKey: KLQHIHOKNZGPHZ-PRTVBDMESA-N
    • ほほえんだ: O[C@@H](CCN)CC12CC3CC(CC(C3)C1)C2

計算された属性

  • せいみつぶんしりょう: 223.193614421g/mol
  • どういたいしつりょう: 223.193614421g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1798832-0.05g
(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol
2227761-25-1
0.05g
$1308.0 2023-09-19
Enamine
EN300-1798832-0.25g
(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol
2227761-25-1
0.25g
$1432.0 2023-09-19
Enamine
EN300-1798832-10.0g
(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol
2227761-25-1
10g
$6697.0 2023-06-03
Enamine
EN300-1798832-5g
(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol
2227761-25-1
5g
$4517.0 2023-09-19
Enamine
EN300-1798832-0.5g
(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol
2227761-25-1
0.5g
$1495.0 2023-09-19
Enamine
EN300-1798832-5.0g
(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol
2227761-25-1
5g
$4517.0 2023-06-03
Enamine
EN300-1798832-1.0g
(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol
2227761-25-1
1g
$1557.0 2023-06-03
Enamine
EN300-1798832-0.1g
(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol
2227761-25-1
0.1g
$1371.0 2023-09-19
Enamine
EN300-1798832-2.5g
(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol
2227761-25-1
2.5g
$3051.0 2023-09-19
Enamine
EN300-1798832-1g
(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol
2227761-25-1
1g
$1557.0 2023-09-19

(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol 関連文献

(2R)-1-(adamantan-1-yl)-4-aminobutan-2-olに関する追加情報

Compound Introduction: (2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol (CAS No. 2227761-25-1)

(2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2227761-25-1, is characterized by its unique structural framework, which combines an adamantan-1-yl moiety with a chiral amine and alcohol functional groups. The presence of these structural elements not only makes it a subject of interest for synthetic chemists but also opens up possibilities for its application in drug discovery and development.

The adamantan-1-yl group is a prominent feature of this compound, contributing to its stability and resistance to metabolic degradation. This property is particularly valuable in pharmaceutical applications where longevity and bioavailability are critical factors. The rigid structure of the adamantane core provides a stable scaffold, which can be modified or appended with other pharmacophores to enhance specific biological activities. Recent studies have highlighted the potential of adamantly-substituted compounds in developing novel therapeutics, particularly in the treatment of neurological disorders where blood-brain barrier penetration is a key challenge.

The chiral center at the (2R) configuration of the molecule adds another layer of complexity and interest. Chirality plays a crucial role in the pharmacological activity of many drugs, as enantiomers can exhibit different biological effects. The precise stereochemistry of (2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol ensures that it can interact selectively with biological targets, potentially leading to higher efficacy and fewer side effects. Researchers are exploring the use of chiral auxiliaries and asymmetric synthesis techniques to optimize the production of such enantiomerically pure compounds.

The presence of both an amine and an alcohol functional group in this compound allows for diverse chemical modifications. Amines can participate in hydrogen bonding interactions, making them valuable for designing molecules that bind tightly to biological receptors. Alcohols, on the other hand, can be oxidized or reduced to introduce additional functional groups or can form esters and ethers, expanding the synthetic possibilities. These dual functional groups make (2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol a versatile building block for medicinal chemists seeking to develop new drug candidates.

In recent years, there has been growing interest in exploring novel scaffolds for drug development. The combination of an adamantly-substituted backbone with chiral amine and alcohol functionalities offers a promising approach to discovering new therapeutic agents. For instance, studies have shown that such compounds can exhibit inhibitory activity against various enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The rigid adamantane core helps to stabilize the molecule in its active conformation, while the chiral center ensures selective binding to biological targets.

The pharmaceutical industry is increasingly leveraging computational methods and high-throughput screening to identify promising drug candidates. (2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol has been used as a starting point for virtual screening campaigns aimed at identifying molecules with enhanced pharmacological properties. These efforts have led to the discovery of several lead compounds that are now undergoing further optimization and preclinical testing. The integration of machine learning algorithms has further accelerated this process by predicting molecular properties and optimizing synthetic routes.

Another area where this compound shows promise is in the development of prodrugs. Prodrugs are inactive precursors that are converted into active drugs within the body, often improving bioavailability or reducing toxicity. The structural features of (2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol make it an excellent candidate for prodrug design. By modifying the amine or alcohol groups, researchers can create derivatives that are stable in their inactive form but readily release the active drug upon metabolic activation.

The synthesis of (2R)-1-(adamantan-1-yl)-4-aminobutan-2-ol presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more accessible than ever before. Techniques such as asymmetric hydrogenation and chiral resolution have enabled chemists to produce enantiomerically pure samples on a larger scale. These methods are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

The potential applications of this compound extend beyond traditional small-molecule drugs. Researchers are exploring its use in biopharmaceuticals, where it could serve as a linker or stabilizing agent in protein-based therapies. Its ability to interact with biological targets while maintaining structural integrity makes it a valuable component in designing next-generation biologic drugs.

In conclusion, (2R)-1-(adamantan-1-y)l -4 -aminobutan - 2 -ol (CAS No. 2227761 - 25 - 1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, including the adamantly-substituted backbone and chiral amine/alcohol functionalities, make it a versatile scaffold for drug discovery. With ongoing advancements in synthetic chemistry and computational methods, this compound is poised to play a crucial role in developing novel therapeutics for various diseases.

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